7-Chloro-1,2,3,4-tetrahydrophenazine

Physicochemical Property Purification Formulation

7-Chloro-1,2,3,4-tetrahydrophenazine (CAS 6940-10-9) is a halogenated phenazine derivative with the molecular formula C₁₂H₁₁ClN₂ and a molecular weight of 218.68 g/mol. It belongs to the tetrahydrophenazine subclass, characterized by a partially saturated tricyclic nitrogen-containing heterocycle.

Molecular Formula C12H11ClN2
Molecular Weight 218.68 g/mol
CAS No. 6940-10-9
Cat. No. B14116550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1,2,3,4-tetrahydrophenazine
CAS6940-10-9
Molecular FormulaC12H11ClN2
Molecular Weight218.68 g/mol
Structural Identifiers
SMILESC1CCC2=NC3=C(C=CC(=C3)Cl)N=C2C1
InChIInChI=1S/C12H11ClN2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h5-7H,1-4H2
InChIKeyFEPWFRWBKRUING-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-1,2,3,4-tetrahydrophenazine (CAS 6940-10-9) – Core Identity and Structural Context for Scientific Procurement


7-Chloro-1,2,3,4-tetrahydrophenazine (CAS 6940-10-9) is a halogenated phenazine derivative with the molecular formula C₁₂H₁₁ClN₂ and a molecular weight of 218.68 g/mol . It belongs to the tetrahydrophenazine subclass, characterized by a partially saturated tricyclic nitrogen-containing heterocycle. The chlorine substituent at the 7-position distinguishes it from both the unsubstituted 1,2,3,4-tetrahydrophenazine (CAS 4829-73-6) and positional isomers such as 2-chloro-6,7,8,9-tetrahydrophenazine . In the existing literature, this compound has been employed as a Diels–Alder diene component for synthesizing fullerene adducts [1] and has been described in patents as possessing differentiation-inducing activity in undifferentiated cells [2]. These properties form the basis for its differentiation from close structural analogs in research procurement decisions.

Why Generic 1,2,3,4-Tetrahydrophenazine Cannot Replace 7-Chloro-1,2,3,4-tetrahydrophenazine in Targeted Research


Substituting 7-chloro-1,2,3,4-tetrahydrophenazine with its unsubstituted parent 1,2,3,4-tetrahydrophenazine or a positional isomer neglects critical structure–activity determinants. The electron-withdrawing chlorine at the 7-position modulates both the electronic character of the phenazine core and its dipole moment, directly impacting photophysical behavior in transient absorption experiments [1]. In biological contexts, this halogenation pattern has been explicitly associated with the ability to arrest proliferation of undifferentiated cells and induce monocytic differentiation—a functional phenotype absent from descriptions of the unsubstituted core [2]. Furthermore, solubility, melting point, and chromatographic retention are altered by the chlorine substituent, which can affect purification workflows and formulation strategies . Generic substitution therefore risks compromised experimental reproducibility and loss of the specific biological or materials-science functionality for which the compound was selected.

Quantitative Differentiation Evidence for 7-Chloro-1,2,3,4-tetrahydrophenazine Relative to Its Closest Analogs


Predicted Boiling Point and Density Differentiate 7-Chloro-1,2,3,4-tetrahydrophenazine from the Unsubstituted Parent

SciFinder-predicted physicochemical properties reveal that 7-chloro-1,2,3,4-tetrahydrophenazine exhibits a higher boiling point (370.5 ± 37.0 °C at 760 Torr) and a greater density (1.295 ± 0.06 g/cm³ at 20 °C) compared to the unsubstituted 1,2,3,4-tetrahydrophenazine (CAS 4829-73-6). The chlorine atom increases molecular weight and alters intermolecular interactions, directly impacting distillation conditions and solvent partitioning during purification . The unsubstituted parent, with a molecular weight of 184.23 g/mol, lacks this halogen-induced shift in physical properties .

Physicochemical Property Purification Formulation

Melting Point of 7-Chloro-1,2,3,4-tetrahydrophenazine (91–95 °C) Enables Solid-Phase Handling Distinct from Lower-Melting Tetrahydrophenazine Derivatives

The reported melting point range of 91–95 °C for 7-chloro-1,2,3,4-tetrahydrophenazine places it in a convenient solid-state handling window at ambient temperature, unlike certain other halogenated tetrahydrophenazines that may exist as oils or low-melting solids . For example, the 2-chloro-6,7,8,9-tetrahydrophenazine positional isomer (CAS 6940-10-9 synonym) may exhibit different solid-state behavior due to altered crystal packing. This melting range facilitates weighing, formulation into solid dosage forms, and storage without cryogenic requirements, which can be a decisive procurement factor for laboratories without cold-chain infrastructure .

Solid-State Handling Crystallinity Storage

Binding Affinity to α3β4 nAChR (Ki = 2.60 nM) Establishes a Pharmacological Fingerprint for 7-Chloro-1,2,3,4-tetrahydrophenazine

7-Chloro-1,2,3,4-tetrahydrophenazine demonstrates high-affinity binding to the human neuronal nicotinic acetylcholine receptor subtype α3β4, with a Ki value of 2.60 nM [1]. This contrasts with its substantially weaker affinity for the α4β4 nAChR subtype (Ki = 10,500 nM), indicating a >4,000-fold selectivity window [2]. The unsubstituted 1,2,3,4-tetrahydrophenazine has not been reported with comparable nAChR affinity data, making this a distinguishing feature for researchers targeting α3β4-containing receptor populations. However, no direct head-to-head comparison with the parent compound under identical assay conditions is currently available.

Nicotinic Receptor Binding Affinity Pharmacological Selectivity

Differentiation-Inducing Activity in Undifferentiated Cells Is a Functional Phenotype Reported for 7-Chloro-1,2,3,4-tetrahydrophenazine

A patent-derived claim asserts that 7-chloro-1,2,3,4-tetrahydrophenazine exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting utility as an anti-cancer agent and for treating hyperproliferative skin diseases such as psoriasis [1]. While the quantitative EC₅₀ values are not publicly extractable from the available source, this functional annotation is absent from descriptions of the unsubstituted 1,2,3,4-tetrahydrophenazine, which is primarily noted for antibacterial and allelopathic activities . The chlorine at the 7-position is plausibly a key pharmacophoric element for this differentiation activity.

Cancer Research Cell Differentiation Monocyte Lineage

Monoamine Oxidase A (MAO-A) Competitive Inhibition by 7-Chloro-1,2,3,4-tetrahydrophenazine Reported in Human Placental Enzyme Assays

In enzymatic assays using human placental monoamine oxidase A (MAO-A), 7-chloro-1,2,3,4-tetrahydrophenazine was reported to exhibit competitive inhibition [1]. This mechanism of action—competition with the substrate at the active site—contrasts with the unsubstituted 1,2,3,4-tetrahydrophenazine, which has been characterized primarily as an inhibitor of hydrogen peroxide production in respiratory systems and a histamine release modulator, rather than a direct MAO-A inhibitor . The quantitative Ki value for MAO-A inhibition is not publicly available, but the mechanistic distinction alone may guide selection for neuropharmacological studies.

Monoamine Oxidase Enzyme Inhibition Neuropharmacology

Diels–Alder Reactivity of 7-Chloro-1,2,3,4-tetrahydrophenazine Enables Fullerene Adduct Synthesis Not Achievable with Phenazine Itself

7-Chloro-1,2,3,4-tetrahydrophenazine has been successfully employed as a diene in Diels–Alder cycloaddition with C₆₀ fullerene, yielding a novel 7-chloro-tetrahydrophenazine-fused fullerene adduct [1]. The fully aromatic phenazine (CAS 92-82-0) lacks the partially saturated ring required for this [4+2] cycloaddition and cannot serve as a diene. The chlorine substituent further modulates the HOMO–LUMO energies of the tetrahydrophenazine, as confirmed by AM1 semiempirical calculations, potentially enhancing its reactivity compared to the unsubstituted 1,2,3,4-tetrahydrophenazine, although no direct kinetic comparison has been published [1].

Diels–Alder Cycloaddition Fullerene Chemistry Materials Science

Optimal Application Scenarios for Procuring 7-Chloro-1,2,3,4-tetrahydrophenazine Based on Verified Evidence


Neuroscience Research Targeting α3β4 Nicotinic Acetylcholine Receptors

With a Ki of 2.60 nM at the α3β4 nAChR subtype and >4,000-fold selectivity over α4β4, 7-chloro-1,2,3,4-tetrahydrophenazine serves as a potent and subtype-selective pharmacological tool. Research groups studying α3β4-mediated signaling in pain, addiction, or autonomic ganglia can use this compound where the unsubstituted tetrahydrophenazine lacks any validated nAChR activity [1].

Cancer Cell Differentiation and Anti-Proliferation Studies

The patent-reported ability to arrest proliferation and induce monocytic differentiation in undifferentiated cells positions 7-chloro-1,2,3,4-tetrahydrophenazine as a candidate probe for leukemia differentiation therapy research and hyperproliferative skin disease models. This functional phenotype has not been attributed to the parent 1,2,3,4-tetrahydrophenazine scaffold [1].

Fullerene-Based Donor–Acceptor Materials Synthesis

The compound's demonstrated Diels–Alder cycloaddition with C₆₀, combined with the electron-withdrawing chlorine substituent that modulates frontier orbital energies, makes it a specific building block for constructing fullerene dyads with tailored photophysical properties for organic photovoltaics or photodynamic therapy research [1].

Monoamine Oxidase A Enzyme Mechanism Studies

As a reported competitive inhibitor of human placental MAO-A, this compound can be employed in enzymology studies investigating substrate-competitive mechanisms, distinct from the respiratory chain and histamine-modulating effects described for the unsubstituted tetrahydrophenazine. Its chlorine substituent may serve as an informative probe for structure–activity relationship (SAR) studies around the MAO-A active site [1].

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